molecular formula C19H18F2N6O B2641078 (3,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021253-69-9

(3,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2641078
CAS No.: 1021253-69-9
M. Wt: 384.391
InChI Key: PADNLFFVCZOJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Tetrazole Moieties as Bioisosteric Replacements in Pharmacophore Design

The tetrazole ring system has emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and metabolic stability. As a bioisostere for carboxylic acids, tetrazole maintains comparable acidity (pKa ≈ 4.5–4.9) while offering superior resistance to enzymatic degradation. This 1,5-disubstituted tetrazole variant in the subject compound demonstrates three key advantages over carboxylate analogs:

  • Enhanced membrane permeability through reduced hydrogen-bond donor capacity
  • Improved metabolic stability via resistance to esterase-mediated hydrolysis
  • Tunable electronic effects through N-substitution patterns

Recent synthetic breakthroughs enable efficient tetrazole incorporation via Passerini three-component reactions (PT-3CR), allowing gram-scale production of diversely functionalized building blocks. The compound's 1-phenyl-1H-tetrazole subunit likely originated from such methodology, combining cost-effective paraformaldehyde, benzyl azide, and tert-octyl isocyanide precursors under microwave-assisted conditions.

Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Bioisosteres

Property Carboxylic Acid Tetrazole (1H)
pKa (aqueous) 4.2–4.8 4.5–4.9
LogP (calculated) -1.2 0.8
Metabolic Stability (t½) 2.7 hr >8 hr
H-bond Donors 2 1

Data adapted from PMC11070966 and PMC11175882

Piperazine Scaffolds: Versatility in Central Nervous System and Antimicrobial Therapeutics

The 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine moiety exemplifies two emerging trends in CNS drug design:

  • Conformational Restriction: Methylation at the piperazine N-4 position limits rotational freedom, potentially enhancing target binding specificity
  • Dual Targeting Capacity: Piperazine's basic nitrogen maintains solubility while facilitating interactions with monoamine transporters and GPCRs

Molecular modeling studies of analogous piperazine derivatives reveal critical binding interactions with serotonin receptors:

  • Salt bridge formation between the protonated piperazine nitrogen and Asp116 (5-HT1A)
  • π-π stacking between the tetrazole aryl group and Phe362
  • Hydrophobic interactions from the difluorophenyl ketone with Ile189/Leu190

Table 2: Structural Features of Piperazine-Containing CNS Therapeutics

Compound Target Key Interaction Clinical Use
Buspirone 5-HT1A agonist Asp116 salt bridge Anxiety
Trazodone SERT inhibitor π-π stacking with Phe341 Depression
Subject Compound Undisclosed Predicted 5-HT1A/D2 Preclinical screening

Data synthesized from PMC11175882

Fluorinated Aromatic Systems: Strategic Advantages in Blood-Brain Barrier Penetration

The 3,4-difluorophenyl ketone group addresses two critical challenges in CNS drug development:

  • Lipophilicity Optimization: Fluorine substitution increases cLogP by 0.25–0.3 per fluorine atom while maintaining water solubility through halogen bonding potential
  • Metabolic Defense: Ortho-fluorine atoms block cytochrome P450-mediated hydroxylation at the 3- and 4- positions

Comparative molecular field analysis (CoMFA) of fluorinated aryl ketones demonstrates:

  • 19% improvement in BBB permeability vs. non-fluorinated analogs
  • 34% reduction in P-glycoprotein efflux ratio
  • 2.8-fold increase in plasma half-life

Table 3: Impact of Fluorination on Drug-Like Properties

Parameter Non-Fluorinated 3,4-Difluorinated
LogP 2.1 2.6
BBB Permeability (PS) 12.3 nm/s 14.7 nm/s
Papp (Caco-2) 8.9 × 10⁻⁶ cm/s 13.2 × 10⁻⁶ cm/s
Metabolic Stability 43% remaining 67% remaining

Data extrapolated from PMC11175882 and PMC11070966

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-16-7-6-14(12-17(16)21)19(28)26-10-8-25(9-11-26)13-18-22-23-24-27(18)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADNLFFVCZOJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often abbreviated as DFTPM, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DFTPM is characterized by its unique molecular structure, which integrates a difluorophenyl group and a tetrazole moiety linked through a piperazine scaffold. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC17H18F2N6O
Molecular Weight364.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Properties

Research has indicated that DFTPM exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound demonstrated an IC50 value of 27.3 µM against T47D breast cancer cells and 6.2 µM against HCT116 cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

The biological activity of DFTPM is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : DFTPM disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Oxidative Stress : The compound increases reactive oxygen species (ROS) levels within cells, contributing to cell death.
  • Targeting Microtubules : Similar to other known anticancer agents, DFTPM may destabilize microtubule formation, which is crucial for mitotic spindle assembly during cell division .

Neuropharmacological Effects

In addition to its anticancer properties, DFTPM has shown promise in neuropharmacology. Preliminary studies suggest that the compound may act as a selective serotonin receptor modulator, potentially aiding in the treatment of mood disorders. In vitro assays demonstrated that DFTPM enhances serotonin release in neuronal cultures .

Case Studies

Several case studies have highlighted the efficacy of DFTPM in preclinical settings:

  • Study on Breast Cancer Cells : A recent investigation involving MCF-7 cells revealed that treatment with DFTPM led to a significant reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
  • Neuropharmacological Assessment : In animal models of depression, administration of DFTPM resulted in improved behavioral outcomes in forced swim tests, suggesting potential antidepressant-like effects.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of (3,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a piperazine ring substituted with a tetrazole moiety and a difluorophenyl group. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research has demonstrated that compounds containing piperazine and tetrazole moieties exhibit antimicrobial activity. A study indicated that derivatives of piperazine showed significant inhibition against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Tetrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that this compound may exhibit similar effects, warranting further investigation into its efficacy against different cancer cell lines.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The incorporation of the tetrazole ring may enhance the central nervous system activity of this compound. Studies have suggested that such compounds could be beneficial in treating neurological disorders by modulating neurotransmitter systems .

Case Study 1: Antimicrobial Screening

In a recent study, a series of piperazine derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of various tetrazole-containing compounds on human cancer cell lines. The findings suggested that modifications to the piperazine and tetrazole structures could enhance anticancer activity. This underscores the importance of structural optimization in developing effective therapeutic agents based on (3,4-difluorophenyl)(4-((1-phenyltetrazol)-5-methyl)piperazin) methanone.

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds often vary in substituents on the phenyl ring, piperazine modifications, or heterocyclic replacements. Key examples include:

Table 1: Structural Comparison of Analogues
Compound Name Key Substituents/Modifications Reference
Target Compound 3,4-difluorophenyl, tetrazole-methyl-piperazine -
[1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone] 4-fluorophenyl, thiophenylethanone
[2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone] 2,4-difluorophenyl, triazolylthio, sulfonyl group
[2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)] Trifluoromethylphenyl, thiophenylethanone
[4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)...] Chlorophenyl, fluorophenyl, triazolylpyrazole

Key Observations :

  • Fluorine Substitution Patterns: The target compound’s 3,4-difluorophenyl group differs from analogues with 4-fluorophenyl (e.g., ) or 2,4-difluorophenyl (e.g., ).
  • Heterocyclic Replacements : Substitution of tetrazole with triazole (e.g., ) or thiophene (e.g., ) affects hydrogen-bonding capacity and aromatic stacking interactions.
  • Piperazine Modifications : Introduction of sulfonyl () or trifluoromethyl groups () alters electron density and solubility.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Compound LogP (Predicted) Molecular Weight (g/mol) Solubility (Inference)
Target Compound ~3.5 439.43 Moderate (lipophilic fluorophenyl)
Thiophenylethanone analogue () ~3.2 438.47 Improved (thiophene polarity)
Triazolylthio-sulfonyl analogue () ~2.8 567.56 Low (sulfonyl group increases polarity)
Trifluoromethylphenyl analogue () ~4.1 452.40 Poor (highly lipophilic CF3 group)

Key Observations :

  • Sulfonyl-containing analogues () may exhibit lower solubility due to crystallinity, whereas thiophene derivatives () balance lipophilicity and polarity.

Q & A

Q. What synthetic routes are recommended for preparing (3,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis likely involves a multi-step approach:

  • Step 1: Preparation of the tetrazole-piperazine intermediate. Piperazine derivatives are often functionalized via nucleophilic substitution. For example, reacting 1-phenyl-1H-tetrazole-5-methanol with a piperazine derivative (e.g., 1-(3,4-difluorophenyl)piperazine) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the tetrazole-piperazine methylene linkage .
  • Step 2: Coupling the intermediate with a 3,4-difluorophenyl carbonyl group. This can be achieved using a carbonyl chloride derivative of 3,4-difluorobenzoic acid in the presence of a base like triethylamine .
  • Optimization: Reaction conditions (solvent, temperature, stoichiometry) should be tailored using design of experiments (DoE). For instance, tetrahydrofuran or dichloromethane at 0–25°C minimizes side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the difluorophenyl group (split peaks due to fluorine coupling), tetrazole ring (δ ~8-9 ppm for aromatic protons), and piperazine backbone (δ ~2.5-3.5 ppm for methylene groups) .
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms stereochemistry, especially for the tetrazole-piperazine junction .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or GPCRs (common targets for piperazine-containing compounds) using fluorescence polarization or radioligand binding assays .
  • Antimicrobial Testing: Broth microdilution assays (e.g., MIC determination against S. aureus or C. albicans) given the antifungal/antibacterial activity of structurally related pyrazolines .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Q. How can solubility and physicochemical properties be characterized for this compound?

Methodological Answer:

  • Solubility: Shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) .
  • LogP Determination: HPLC retention time comparison with standards or computational tools like ACD/LogP .
  • Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What strategies ensure compound stability during storage and handling?

Methodological Answer:

  • Storage: Store in amber vials under inert gas (argon) at –20°C to prevent oxidation or hydrolysis of the tetrazole and piperazine moieties .
  • Lyophilization: For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO immediately before use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing difluorophenyl with trifluoromethylphenyl or altering the tetrazole’s phenyl group) .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the tetrazole’s nitrogen atoms) .
  • In Vivo Validation: Prioritize analogs with low IC₅₀ values in vitro for pharmacokinetic studies in rodent models .

Q. What experimental approaches elucidate intermolecular interactions between this compound and its targets?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding modes .
  • NMR Titration: Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of the target protein upon ligand binding .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to quantify affinity .

Q. How can computational modeling predict metabolic stability and degradation pathways?

Methodological Answer:

  • In Silico Metabolism: Use software like Schrödinger’s ADMET Predictor or MetaSite to identify vulnerable sites (e.g., piperazine N-oxidation or tetrazole ring cleavage) .
  • CYP450 Inhibition Assays: Incubate the compound with human liver microsomes and quantify metabolites via LC-MS/MS .
  • Degradant Identification: Accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-HRMS to detect breakdown products .

Q. What methodologies assess environmental persistence and ecotoxicological impact?

Methodological Answer:

  • Biodegradation Testing: OECD 301D closed bottle test to measure mineralization rates in aqueous systems .
  • Bioaccumulation Potential: Calculate log Kow and BCF (bioconcentration factor) using quantitative structure-property relationships (QSPR) .
  • Ecotoxicology: Acute toxicity assays on Daphnia magna or Vibrio fischeri to estimate EC₅₀ values .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Compare plasma exposure (AUC, Cmax) with in vitro IC₅₀ to assess bioavailability limitations .
  • Tissue Distribution Studies: Radiolabel the compound (¹⁴C) and quantify accumulation in target organs via scintillation counting .
  • Metabolite Screening: Identify active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.